Home > Products > Building Blocks P20405 > Desmethylmisonidazole
Desmethylmisonidazole - 13551-92-3

Desmethylmisonidazole

Catalog Number: EVT-435285
CAS Number: 13551-92-3
Molecular Formula: C6H9N3O4
Molecular Weight: 187.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethylmisonidazole (RO 05-9963) is a 2-nitroimidazole compound derived from the metabolism of Misonidazole . It is classified as an electron-affinic compound with hypoxic cell radiosensitizing properties . In scientific research, it serves as a valuable tool to study the mechanisms of radiosensitization, investigate the effects of hypoxia on cellular processes, and explore strategies to enhance the efficacy of radiotherapy.

Misonidazole

Compound Description: Misonidazole is a 2-nitroimidazole compound that acts as a radiosensitizer, specifically targeting hypoxic cells. It enhances the effects of radiation therapy on these cells. Misonidazole is metabolized in the body to desmethylmisonidazole. [, , , , , , , , , , ]

Relevance: Misonidazole is the parent compound of desmethylmisonidazole, and desmethylmisonidazole is its primary metabolite. They share a very similar structure, with the key difference being the presence of a methyl group on the imidazole ring in misonidazole, which is absent in desmethylmisonidazole. This structural similarity translates to similar radiosensitizing properties, but desmethylmisonidazole exhibits different pharmacokinetic properties, including lower lipophilicity and potentially reduced penetration into the central nervous system. [, , , , , , , , , , , ]

Etanidazole (SR-2508)

Compound Description: Etanidazole, also known as SR-2508, is another 2-nitroimidazole compound developed as a potential radiosensitizer for hypoxic cells. It demonstrates a more favorable toxicity profile compared to misonidazole. [, , , ]

Relevance: Etanidazole is structurally similar to both desmethylmisonidazole and misonidazole, belonging to the same chemical class of 2-nitroimidazoles. While sharing the radiosensitizing properties, etanidazole exhibits improved tolerability and a different pharmacokinetic profile, allowing for higher doses to be administered compared to misonidazole. [, , , ]

Pimonidazole (Ro 03-8799)

Compound Description: Pimonidazole, also known as Ro 03-8799, is a 2-nitroimidazole compound investigated for its potential as a hypoxic cell marker. [, ]

Relevance: Pimonidazole shares the core 2-nitroimidazole structure with both desmethylmisonidazole and misonidazole. It exhibits similar properties related to hypoxia but has been primarily investigated as a marker for hypoxic cells rather than a radiosensitizer like desmethylmisonidazole. [, ]

Metronidazole

Compound Description: Metronidazole is a nitroimidazole compound primarily known for its antibacterial and antiprotozoal activities. It also possesses some radiosensitizing properties. [, ]

Relevance: While metronidazole is structurally related to desmethylmisonidazole, belonging to the nitroimidazole class, its primary application differs. Metronidazole is primarily used as an antimicrobial agent, while desmethylmisonidazole is investigated for its radiosensitizing properties. Both compounds share some structural similarities and exhibit a degree of radiosensitization. [, ]

Ro 07-0741

Compound Description: Ro 07-0741 is a 2-nitroimidazole compound studied for its potential as a hypoxic cell radiosensitizer. [, ]

Relevance: As a 2-nitroimidazole, Ro 07-0741 shares structural similarities with desmethylmisonidazole and misonidazole. Studies suggest that it might possess a higher potency as a radiosensitizer compared to misonidazole. [, ]

Compound Description: SR-2555 is a 2-nitroimidazole compound evaluated for its radiosensitizing properties in hypoxic cells. []

Relevance: Structurally similar to desmethylmisonidazole and other 2-nitroimidazoles, SR-2555 belongs to the same chemical class and shares the target of hypoxic cells, aiming to enhance the effects of radiation therapy. []

RSU-1047

Compound Description: RSU-1047 is a 2-nitroimidazole compound investigated for its potential as a hypoxic cell radiosensitizer. []

Relevance: As a 2-nitroimidazole, RSU-1047 shares structural features with desmethylmisonidazole and other related compounds, aiming to enhance the effects of radiation therapy on hypoxic cells. []

RSU-1021

Compound Description: RSU-1021 is a 2-nitroimidazole compound investigated for its radiosensitizing effects on hypoxic cells. []

Relevance: RSU-1021 belongs to the same chemical class as desmethylmisonidazole, sharing the 2-nitroimidazole structure, and is investigated for its potential to enhance radiation therapy efficacy in hypoxic conditions. []

Nimorazole

Compound Description: Nimorazole is a 5-nitroimidazole compound used as a radiosensitizer, particularly in the treatment of head and neck cancers. []

Relevance: Although nimorazole is a 5-nitroimidazole, unlike desmethylmisonidazole which is a 2-nitroimidazole, both compounds share the same therapeutic target - hypoxic cells - and mechanism of action, aiming to enhance the effectiveness of radiation therapy. []

RK28

Compound Description: RK28 is a 2-nitroimidazole compound studied for its potential as a hypoxic cell radiosensitizer. []

Relevance: Sharing the 2-nitroimidazole core structure with desmethylmisonidazole, RK28 belongs to the same chemical class and is investigated for its ability to enhance radiation therapy's effects on hypoxic cells. []

RP170

Compound Description: RP170 is a 2-nitroimidazole compound evaluated as a potential radiosensitizer for hypoxic cells. []

Relevance: Structurally similar to desmethylmisonidazole, RP170 is another 2-nitroimidazole investigated for its potential to sensitize hypoxic cells to radiation therapy. []

KU2285

Compound Description: KU2285 is a 2-nitroimidazole compound explored for its potential to radiosensitize hypoxic cells. []

Relevance: Belonging to the same chemical class as desmethylmisonidazole, KU2285 shares the 2-nitroimidazole structure and the target of hypoxic cells, aiming to improve radiation therapy outcomes. []

Source and Classification

Desmethylmisonidazole is a derivative of misonidazole, which is a nitroimidazole compound. It is primarily classified as an antitumor agent and a hypoxia marker in positron emission tomography (PET) imaging. The compound is used to enhance the sensitivity of tumor cells to radiation therapy by selectively targeting hypoxic conditions often present in tumors.

Synthesis Analysis

Desmethylmisonidazole can be synthesized through various chemical methods. One common method involves the bromination of misonidazole. The synthesis typically requires a reaction between misonidazole and brominating agents such as N-chlorosuccinimide in an organic solvent like methanol. The process may involve the following steps:

  1. Preparation: Misonidazole is dissolved in absolute methanol.
  2. Bromination Reaction: N-chlorosuccinimide is added to the mixture, which is then stirred at room temperature and subsequently warmed to facilitate the reaction.
  3. Isolation: The product is isolated using chromatography techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography with Sephadex G-10.

The detailed parameters for these reactions can vary based on the specific conditions used, such as temperature, concentration, and reaction time .

Molecular Structure Analysis

The molecular formula of desmethylmisonidazole is C6H7N3O3C_6H_7N_3O_3. Its structure features a nitro group attached to an imidazole ring, which plays a crucial role in its biological activity. The compound's structural characteristics include:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Nitro Group: Contributes to its reactivity and biological function.
  • Hydroxyl Groups: These groups can affect solubility and interaction with biological targets.

The three-dimensional conformation of desmethylmisonidazole can be analyzed using computational chemistry methods to predict its behavior in biological systems .

Chemical Reactions Analysis

Desmethylmisonidazole participates in several chemical reactions relevant to its application as an imaging agent and therapeutic compound. Key reactions include:

  • Reduction Reactions: Desmethylmisonidazole can undergo reduction under hypoxic conditions, which is significant for its role as a hypoxia marker.
  • Electrophilic Substitution: The presence of the nitro group allows for electrophilic substitution reactions that can modify the compound for enhanced activity or imaging properties.

These reactions are critical for developing radiopharmaceuticals based on desmethylmisonidazole for PET imaging .

Mechanism of Action

Desmethylmisonidazole's mechanism of action primarily revolves around its ability to selectively accumulate in hypoxic tissues. Once inside the hypoxic environment:

  1. Reduction: The nitro group is reduced to form reactive intermediates.
  2. DNA Interaction: These intermediates can bind to DNA, leading to cell damage and apoptosis in tumor cells.

This mechanism enhances the effectiveness of radiotherapy by sensitizing tumor cells that are typically resistant due to low oxygen levels .

Physical and Chemical Properties Analysis

Desmethylmisonidazole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 171.14 g/mol.
  • Solubility: Soluble in organic solvents like methanol but less soluble in water.
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 100-110 °C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how desmethylmisonidazole behaves in biological systems and during synthesis .

Applications

Desmethylmisonidazole has several scientific applications:

  1. Radiopharmaceutical Development: It is used as a precursor in synthesizing radiolabeled compounds for PET imaging, particularly for visualizing tumor hypoxia.
  2. Cancer Therapy Enhancement: Its ability to sensitize hypoxic tumor cells makes it a candidate for combination therapies with radiation.
  3. Research Tool: It serves as a model compound for studying drug interactions and mechanisms related to hypoxia in cancer biology.
Chemical and Pharmacological Profile of Desmethylmisonidazole

Structural Characterization and Metabolite Derivation from Misonidazole

Desmethylmisonidazole (chemical name: 1-(2-Nitroimidazol-1-yl)-3-hydroxypropan-2-ol) is the primary O-demethylated metabolite of the radiosensitizer misonidazole (1-(2-Nitroimidazol-1-yl)-3-methoxypropan-2-ol). The structural transformation involves the replacement of the methoxy group (-OCH₃) at the 3-position of the propanol side chain with a hydroxyl group (-OH). This modification reduces the molecular weight from 201.18 g/mol (misonidazole) to 187.15 g/mol and increases polarity [1] [5] [8].

The metabolite retains the 2-nitroimidazole ring system, which is essential for its electron-affinic properties. Crystallographic and spectroscopic analyses confirm that desmethylmisonidazole preserves the planar nitroimidazole moiety linked to a three-carbon hydroxyalkyl chain. This structural alteration significantly impacts its physicochemical behavior and biodistribution compared to the parent compound [1] [6].

Table 1: Structural Comparison of Misonidazole and Desmethylmisonidazole

PropertyMisonidazoleDesmethylmisonidazole
IUPAC Name1-Methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol1-(2-Nitroimidazol-1-yl)-3-hydroxypropan-2-ol
Molecular FormulaC₇H₁₁N₃O₄C₆H₉N₃O₄
Molecular Weight (g/mol)201.18187.15
Key Functional Groups2-Nitroimidazole, methoxy, secondary alcohol2-Nitroimidazole, primary alcohol

Physicochemical Properties: Lipophilicity, Redox Potential, and Stability

The O-demethylation of misonidazole reduces its lipophilicity, as measured by partition coefficients. While misonidazole exhibits substantial lipid solubility (log P ~ -0.4), desmethylmisonidazole is more hydrophilic due to the polar hydroxyl group. This property directly influences cellular uptake and tissue penetration. Reduced lipophilicity limits diffusion across the blood-brain barrier but may enhance solubility in aqueous compartments [3] [6].

Desmethylmisonidazole retains the critical redox properties of 2-nitroimidazoles. Its one-electron reduction potential (E⁽¹⁾) approximates -389 mV, enabling bioreduction in hypoxic environments. The metabolite undergoes stepwise nitro-reduction: first forming a nitro anion radical, then further reduced to reactive intermediates (nitroso and hydroxylamine derivatives) under anoxia. In normoxia, oxygen rapidly reoxidizes the radical anion, regenerating the parent compound in a futile cycle [6].

Stability studies indicate desmethylmisonidazole maintains chemical integrity in physiological buffers (pH 7.4) but degrades under extreme pH or UV exposure. Its aqueous half-life exceeds 24 hours at 37°C, facilitating metabolic accumulation in hypoxic tissues. The hydroxyl group increases hydrogen-bonding capacity, potentially enhancing protein interactions compared to misonidazole [3].

Biochemical Pathways of Demethylation and Metabolic Activation

Desmethylmisonidazole is generated primarily via hepatic cytochrome P450-mediated O-demethylation of misonidazole. Isolated perfused rat liver studies demonstrate that up to 40% of misonidazole undergoes this transformation under aerobic conditions. The reaction involves oxidative cleavage of the methyl ether, producing formaldehyde as a co-product [3]:Misonidazole + O₂ + NADPH → Desmethylmisonidazole + Formaldehyde + NADP⁺ + H₂O

Metabolic activation is profoundly oxygen-dependent. Under hypoxia, reductive pathways dominate:

  • Nitroreduction: The 2-nitro group accepts electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase), forming a nitro anion radical.
  • Intermediate Formation: In anoxia, the radical undergoes irreversible further reduction to nitroso and hydroxylamino derivatives.
  • Macromolecular Binding: Reactive intermediates covalently bind to cellular macromolecules (proteins, DNA), facilitating retention in hypoxic cells [1] [6].

Table 2: Oxygen-Dependent Metabolic Fate of Desmethylmisonidazole

ConditionPrimary PathwayKey Metabolites/ReactionsBiological Consequence
NormoxiaGlucuronidationDesmethylmisonidazole-β-glucuronideBiliary excretion
HypoxiaNitroreductionNitro anion radical → Hydroxylamino derivativeCovalent binding to macromolecules
Severe HypoxiaMulti-electron reduction2-Aminoimidazole derivative (trapped metabolite)Prolonged intracellular retention

Hypoxic mammalian cells (e.g., Chinese Hamster Ovary cells) convert desmethylmisonidazole to hydroxylamino-desmethylmisonidazole, which exhibits high reactivity toward nucleophilic sites in proteins and DNA. This "metabolic trapping" underlies its function as a hypoxia biomarker. Liver perfusion models confirm hypoxia increases desmethylmisonidazole clearance 3.9-fold versus aerobic conditions (4.94 ± 1.56 ml/min vs. 1.27 ± 0.22 ml/min) and shifts metabolism from glucuronidation to reductive pathways [1] [3].

The hydroxylamino intermediate is particularly significant, as it alkylates thiol groups in glutathione and cysteine residues, depleting cellular antioxidants. This mechanism potentiates oxidative stress in hypoxic tumor cells, complementing radiosensitization [1] [6].

Properties

CAS Number

13551-92-3

Product Name

Desmethylmisonidazole

IUPAC Name

3-(2-nitroimidazol-1-yl)propane-1,2-diol

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

InChI

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2

InChI Key

NUGLIYXAARVRPQ-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O

Synonyms

demethylmisonidazole
desmethylmisonidazole
Ro 05-9963

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.